![molecular formula C12H13FO B2388780 [3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287272-95-9](/img/structure/B2388780.png)
[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
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Description
Synthesis Analysis
The synthesis of fluoro-bicyclo[1.1.1]pentanes, which includes “[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol”, has been developed over more than 20 years of trials . The core of these compounds has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .Molecular Structure Analysis
The molecular structure of “[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol” is based on the bicyclo[1.1.1]pentane (BCP) structure, which is a non-classical bioisostere of the phenyl ring . The BCP structure is symmetrical and rigid, making it an attractive choice for drug research and development .Chemical Reactions Analysis
The chemical reactions involving fluoro-bicyclo[1.1.1]pentanes have been studied extensively . The core of these compounds has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen .Physical And Chemical Properties Analysis
The physical and chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . These compounds have been found to have better solubility, better metabolic stability, more stereo orientation, and less non-specific binding compared to phenyl rings .Future Directions
The future directions for the research and development of “[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol” and similar compounds are promising. The BCP structure, which this compound is based on, has attracted attention due to its better pharmaceutical properties, novel structure, and the rapid development of synthetic methods . As such, it is likely that research into these compounds will continue to grow.
properties
IUPAC Name |
[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-10-4-2-1-3-9(10)12-5-11(6-12,7-12)8-14/h1-4,14H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVROAKTVKDFED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
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